1-[2-(1-BENZOFURAN-2-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE
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Overview
Description
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one is a complex organic compound that features a benzofuran ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzofuran and thiazole rings, followed by their coupling. The reaction conditions often require the use of catalysts, such as zinc chloride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
- 1-(1-Benzofuran-2-yl)ethan-1-one
- 2-Acetylbenzofuran
- 4-Phenyl-1,3-thiazol-2-amine
Uniqueness: 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one is unique due to the combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
1378764-90-9 |
---|---|
Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.3 |
Purity |
91 |
Origin of Product |
United States |
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